molecular formula C18H16CuIP+ B12092062 Copper, iodo(triphenylphosphine)- CAS No. 47107-74-4

Copper, iodo(triphenylphosphine)-

Katalognummer: B12092062
CAS-Nummer: 47107-74-4
Molekulargewicht: 453.7 g/mol
InChI-Schlüssel: DKGJFOQMRCRRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper, iodo(triphenylphosphine)- is a coordination compound that features copper in a +1 oxidation state, coordinated with iodo and triphenylphosphine ligands. This compound is known for its unique structural and photophysical properties, making it a subject of interest in various fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper, iodo(triphenylphosphine)- typically involves the reaction of copper(I) iodide with triphenylphosphine in an appropriate solvent. One common method is to dissolve copper(I) iodide in a solvent like dichloromethane, followed by the addition of triphenylphosphine. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete .

Industrial Production Methods

While specific industrial production methods for copper, iodo(triphenylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Copper, iodo(triphenylphosphine)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .

Wirkmechanismus

The mechanism by which copper, iodo(triphenylphosphine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various substrates, facilitating catalytic processes. The triphenylphosphine ligands stabilize the copper center, while the iodo ligand can participate in redox reactions. These interactions enable the compound to act as an effective catalyst and exhibit unique photophysical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Copper(I) bromide(triphenylphosphine)
  • Copper(I) chloride(triphenylphosphine)
  • Copper(I) thiocyanate(triphenylphosphine)

Uniqueness

Copper, iodo(triphenylphosphine)- is unique due to the presence of the iodo ligand, which imparts distinct reactivity and stability compared to its bromide, chloride, and thiocyanate counterparts. The iodo ligand’s larger size and lower electronegativity influence the compound’s electronic properties, making it particularly useful in photophysical applications .

Eigenschaften

CAS-Nummer

47107-74-4

Molekularformel

C18H16CuIP+

Molekulargewicht

453.7 g/mol

IUPAC-Name

iodocopper;triphenylphosphanium

InChI

InChI=1S/C18H15P.Cu.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;

InChI-Schlüssel

DKGJFOQMRCRRSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu]I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.